molecular formula C22H25NO3 B1614248 3-Carboethoxy-3'-piperidinomethyl benzophenone CAS No. 898792-78-4

3-Carboethoxy-3'-piperidinomethyl benzophenone

Cat. No.: B1614248
CAS No.: 898792-78-4
M. Wt: 351.4 g/mol
InChI Key: OCQYDELOJMRTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboethoxy-3’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). This compound is known for its psychoactive properties and has been studied for various scientific applications.

Preparation Methods

The synthesis of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3-Carboethoxy-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted benzophenone derivatives

Scientific Research Applications

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of ADHD and other neurological disorders.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

3-Carboethoxy-3’-piperidinomethyl benzophenone is structurally similar to other phenethylamines, such as:

    Methylphenidate: Both compounds inhibit the reuptake of dopamine and norepinephrine, but 3-Carboethoxy-3’-piperidinomethyl benzophenone has a longer duration of action.

    Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and shares similar pharmacological properties.

    Cocaine: Although structurally different, cocaine also inhibits the reuptake of dopamine and norepinephrine, leading to similar stimulant effects.

Properties

IUPAC Name

ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQYDELOJMRTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643132
Record name Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-78-4
Record name Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboethoxy-3'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3-Carboethoxy-3'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
3-Carboethoxy-3'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3-Carboethoxy-3'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
3-Carboethoxy-3'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
3-Carboethoxy-3'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.